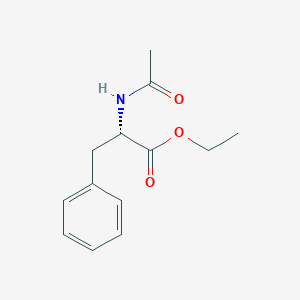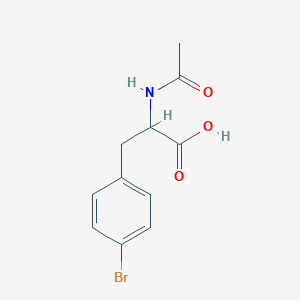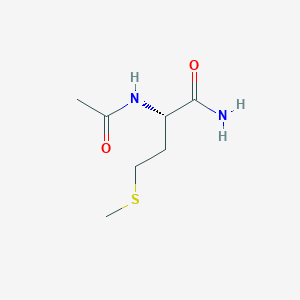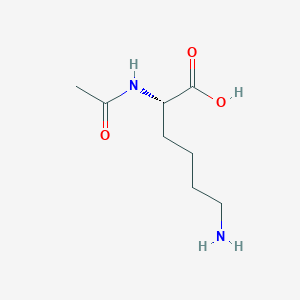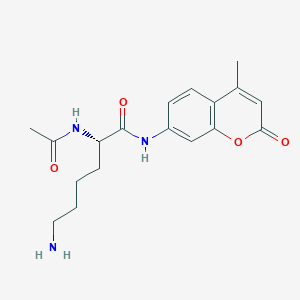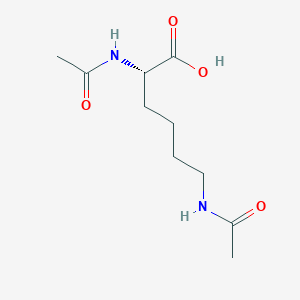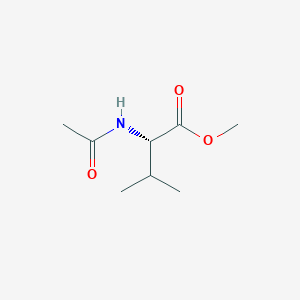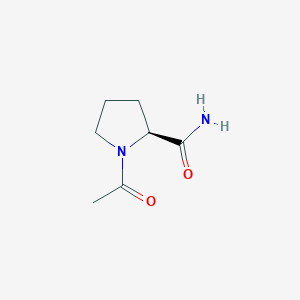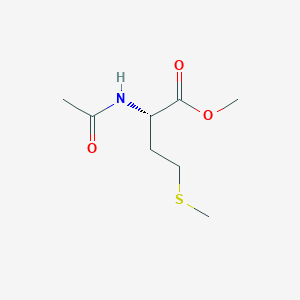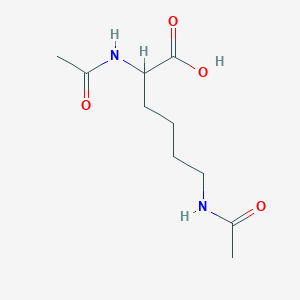
2,6-二乙酰氨基己酸
描述
科学研究应用
己二酰胺,一种诱导癌细胞系分化的化合物,代谢成多种化合物,包括6-乙酰氨基己酸。使用气相色谱-质谱分析鉴定了这种代谢物和其他代谢物,突显了这些代谢物在癌症研究中的重要性 (Callery et al., 1986)。
6-氨基己酸,与2,6-二乙酰氨基己酸结构相关,用于修饰肽的化学合成和聚酰胺合成纤维行业。它还作为生物活性结构中的连接物,展示了它在化学和生物化学应用中的多功能性 (Markowska et al., 2021)。
4-氨基己-5-炔酸,是4-氨基丁酸的类似物,与2,6-二乙酰氨基己酸结构相似,显示出作为细菌谷氨酸脱羧酶抑制剂的潜力,说明了它在抗菌剂开发中的重要性 (Jung et al., 1978)。
设计和合成2-氨基双环[3.1.0]己烷-2,6-二羧酸作为谷氨酸受体激动剂,展示了与2,6-二乙酰氨基己酸结构相关的化合物在发展神经系统疾病治疗中的潜力 (Monn et al., 1997)。
关于烷酰胺类化合物的研究,包括6-乙酰氨基己酸,已经探讨了它们诱导白血病细胞分化的能力,为潜在的癌症治疗做出贡献 (Harpalani et al., 1993)。
己二酰胺的代谢途径,导致形成6-乙酰氨基己醛和6-乙酰氨基己酸,已与白血病细胞中的细胞分化活性联系起来。这突显了2,6-二乙酰氨基己酸及相关化合物在癌症研究中的重要性 (Subramanyam et al., 1989)。
对竞争性AMPA受体拮抗剂的研究,这些拮抗剂与2,6-二乙酰氨基己酸结构相似,揭示了它们在治疗癫痫和阿尔茨海默病等神经系统疾病中的潜力 (Catarzi et al., 2007)。
通过气相色谱同时测量己二酰胺及其代谢物,包括6-乙酰氨基己酸,在理解这些化合物在癌症治疗中的药代动力学方面至关重要 (Roth et al., 1994)。
属性
IUPAC Name |
2,6-diacetamidohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZUEHHBTYJTKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956842 | |
| Record name | N~2~,N~6~-Bis(1-hydroxyethylidene)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diacetamidohexanoic acid | |
CAS RN |
35436-74-9 | |
| Record name | N2,N6-Diacetyllysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35436-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~,N~6~-Bis(1-hydroxyethylidene)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diacetamidohexanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2F6EZ9SKB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


